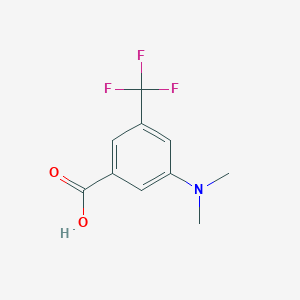

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 157383-41-0 . It has a molecular weight of 233.19 . The compound is typically stored as a powder .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized via the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives .Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) .Physical and Chemical Properties Analysis

The compound is a powder . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Polymorphism in Crystal Structures

Studies have identified polymorphs of compounds related to 3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid. For instance, Aakeröy, Desper, and Levin (2005) discovered two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, which shares a similar structural motif. These polymorphs were characterized using crystallographic methods, highlighting the significance of polymorphism in crystal structures and molecular packing arrangements (Aakeröy, Desper, & Levin, 2005).

Anion Recognition and Sensing

Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, demonstrating its high selectivity for divalent anions such as HPO4 2- and SO4 2-. This research underscores the potential of dimethylamino benzoic acid derivatives in developing selective sensors for specific anions (Hou & Kobiro, 2006).

Charge Transfer and Fluorescence Quenching

Vishnoi, Sen, Patwari, and Murugavel (2015) synthesized a fluorescent chemo-sensor using a derivative of dimethylamino benzoic acid, which demonstrated remarkable fluorescence quenching in the presence of picric acid. The study provides insights into the charge transfer mechanisms and potential applications in selective sensing and capture of specific compounds (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Synthesis and Chemical Reactions

Xie Chuan (2005) reported on the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, highlighting the methodology and optimal conditions for synthesizing derivatives of dimethylamino benzoic acid. This research is crucial for understanding the synthesis processes and potential applications in various fields (Xie Chuan, 2005).

Chemical Oscillations in Reactions

Bell and Wang (2015) investigated the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate. Their study observed transient chemical oscillations, indicating complex reaction dynamics and potential applications in studying reaction kinetics and mechanisms (Bell & Wang, 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(dimethylamino)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUQTALSQIJXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)

![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)

![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2536316.png)

![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

![4-butyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclohexane-1-carboxamide](/img/structure/B2536325.png)